

Application Notes and Protocols: C8-Ceramide Delivery to Cells Using Liposomes

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Compound of Interest

Compound Name: C8-Ceramide

Cat. No.: B1668189

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are bioactive sphingolipids that act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] N-octanoyl-sphingosine (**C8-ceramide**) is a synthetic, cell-permeable analog of natural ceramides that has been widely used to study the biological functions of these lipids.[3][4] Due to its hydrophobic nature, the delivery of **C8-ceramide** to cells in an aqueous culture medium can be challenging. Liposomal formulations provide an effective vehicle for the encapsulation and delivery of **C8-ceramide**, enhancing its bioavailability and cytotoxic effects against cancer cells.[5]

These application notes provide a comprehensive overview of the preparation, characterization, and cellular application of **C8-ceramide**-loaded liposomes. Detailed protocols for key experiments are included to facilitate the investigation of **C8-ceramide**'s pro-apoptotic effects.

Data Presentation

Table 1: Characteristics of C8-Ceramide Loaded Liposomes

Formulation	Composition (molar ratio/weight %)	Method of Preparation	Mean Diameter (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
C8L	C8-ceramide/cholesterol/sulfate (45/5/5/45 w/w%)	Not specified	~184	~ -47.7	Not Reported	
Liposomal C8	Not specified	Sonication and extrusion through 100-nm polycarbonate membranes	Not Reported	Not Reported	14% (w/w)	
DOX and C8-ceramide Liposomes	DOTAP/DP-PC/DSPE/C8-ceramide	Not specified	< 181	+35	>90% (for DOX)	

Table 2: Cytotoxicity of C8-Ceramide and Liposomal C8-Ceramide in Cancer Cell Lines

Cell Line	Treatment	IC50 (μM)	Assay	Reference
MDA435/LCC6 human breast cancer	C8-ceramide	Inversely proportional to chain length, C6 most active (3-14 μM)	Not specified	
J774 mouse macrophage	C8-ceramide	Inversely proportional to chain length, C6 most active (3-14 μM)	Not specified	
HepG2 hepatocellular carcinoma	Liposomal C8- ceramide	~5 μM (at 48h)	MTT Assay	
HepG2 hepatocellular carcinoma	Free C8- ceramide	> 5 μM (at 48h)	MTT Assay	
H1299 non- small-cell lung cancer	C8-ceramide	Dose-dependent inhibition (10-50 μM)	Proliferation Assay	

Experimental Protocols

Preparation of C8-Ceramide Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of **C8-ceramide** loaded liposomes using the widely adopted thin-film hydration method, followed by sonication or extrusion to achieve unilamellar vesicles of a desired size.

Materials:

- Dipalmitoylphosphatidylcholine (DPPC)

- Cholesterol
- N-octanoyl-sphingosine (**C8-ceramide**)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Sonicator (probe or bath) or Liposome extruder with polycarbonate membranes
- Round-bottom flask

Procedure:

- Lipid Film Formation:
 - Dissolve DPPC, cholesterol, and **C8-ceramide** in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids can be varied to optimize the formulation (e.g., DPPC:Cholesterol:**C8-ceramide** at 7:2:1).
 - Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the inner surface of the flask.
 - Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.
 - This process results in the formation of multilamellar vesicles (MLVs).

- Size Reduction:
 - Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Sonication time should be optimized to achieve the desired size and prevent lipid degradation.
 - Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times). This should also be performed at a temperature above the lipid's phase transition temperature.

Characterization of Liposomes

a) Particle Size and Zeta Potential:

- Dilute the liposome suspension in deionized water or PBS.
- Measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

b) Encapsulation Efficiency:

- Separate the unencapsulated **C8-ceramide** from the liposomes using methods like size exclusion chromatography or centrifugation.
- Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).
- Quantify the amount of **C8-ceramide** in the liposomal fraction using High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
- Calculate the encapsulation efficiency (EE%) using the following formula: $EE\% = (\text{Amount of C8-ceramide in liposomes} / \text{Initial amount of C8-ceramide used}) \times 100$

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cells of interest (e.g., cancer cell line)
- Complete cell culture medium
- Liposomal **C8-ceramide** and control liposomes (without **C8-ceramide**)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
- 96-well microplate
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Treatment:** Remove the medium and add fresh medium containing various concentrations of liposomal **C8-ceramide**, free **C8-ceramide**, and control liposomes. Include untreated cells as a control.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
- **Data Analysis:** Express cell viability as a percentage of the untreated control.

Apoptosis Detection (Caspase-3/7 Activity Assay)

Caspases are key mediators of apoptosis. This protocol describes a luminescent or colorimetric assay to measure the activity of caspase-3 and -7, which are executioner caspases.

Materials:

- Cells treated with liposomal **C8-ceramide** and controls in a 96-well plate.
- Caspase-Glo® 3/7 Assay System (Promega) or a similar colorimetric/fluorometric assay kit.
- Luminometer or spectrophotometer.

Procedure (using Caspase-Glo® 3/7):

- Cell Treatment: Seed and treat cells with liposomal **C8-ceramide** as described for the MTT assay.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
- Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate containing the cells and medium.
- Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
- Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Alternative Colorimetric Method:

- Lyse the treated cells and prepare cell extracts.
- Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
- Measure the absorbance of the resulting colored product (pNA) at 405 nm.

Quantification of Cellular Ceramide Uptake

This protocol outlines a method to quantify the amount of **C8-ceramide** delivered to cells by the liposomal formulation.

Materials:

- Cells treated with liposomal **C8-ceramide**.
- Lipid extraction solvents (e.g., chloroform:methanol).
- Internal standard (e.g., a non-naturally occurring ceramide species).
- LC-MS/MS system.

Procedure:

- Cell Lysis and Lipid Extraction:
 - After treatment, wash the cells with ice-cold PBS to remove any remaining liposomes.
 - Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
- Sample Preparation:
 - Dry the lipid extract under a stream of nitrogen.
 - Reconstitute the sample in a suitable solvent for analysis.
- Quantification:
 - Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Use a precursor ion scan for the characteristic fragment of ceramide (m/z 264) for quantification.

- Quantify the amount of **C8-ceramide** by comparing its peak area to that of the internal standard.

Visualization of Pathways and Workflows

C8-Ceramide Induced Apoptosis Signaling Pathway

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-> akt_mTOR [label=" inhibits", dir=T, arrowhead=tee]; jnk -> caspases; akt_mTOR ->  
apoptosis [label=" survival signal", dir=T, arrowhead=tee]; caspases -> apoptosis; } dot
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Caption: **C8-Ceramide** signaling pathway leading to apoptosis.

Experimental Workflow for C8-Ceramide Liposome Studies

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```

Caption: Workflow for evaluating liposomal **C8-ceramide** effects.

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